(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol
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Overview
Description
The compound (3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol is a complex carbohydrate derivative It is characterized by multiple hydroxyl groups and a unique structural arrangement that includes oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol typically involves multi-step organic reactions. The process begins with the preparation of the oxane rings, followed by the introduction of hydroxyl groups through selective oxidation and reduction reactions. Common reagents used in these steps include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to introduce specific functional groups, reducing the need for harsh chemical reagents and minimizing by-products. The use of continuous flow reactors can also improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of biodegradable materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, alter cellular signaling pathways, and affect the stability of biological membranes.
Comparison with Similar Compounds
Similar Compounds
(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol: is similar to other carbohydrate derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific structural arrangement and the presence of multiple hydroxyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H32O15 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)11(25)15(30-4)18(29)14(27)8(22)5(2-19)32-17(18)33-13-6(3-20)31-16(28)12(26)10(13)24/h4-17,19-29H,2-3H2,1H3/t4?,5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18-/m0/s1 |
InChI Key |
BKCJEEDKYYVLAA-BGURVBJLSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)[C@]2(C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2(C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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